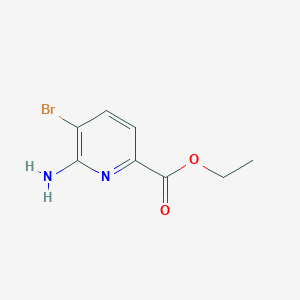
Ethyl 6-amino-5-bromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-bromopicolinate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-amino-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine can yield an amino derivative.
Oxidation and Reduction: Oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-bromopicolinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-5-bromopicolinate involves its interaction with molecular targets such as lanthanide metal ions. It acts as a ligand, binding to these ions and potentially inhibiting the production of proinflammatory cytokines and reactive oxygen species. This inhibition may lead to neuroprotective effects, reducing oxidative damage in brain cells .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-bromopicolinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Ethyl 6-cyclopropylpyridine-2-carboxylate: Features a cyclopropyl group instead of an amino group, leading to different chemical properties.
3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Similar structure but with the amino group at a different position, affecting its reactivity.
Uniqueness
Ethyl 6-amino-5-bromopicolinate is unique due to the presence of both an amino group and a bromine atom on the pyridine ring
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
Clave InChI |
KCVNGVKRMFISNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
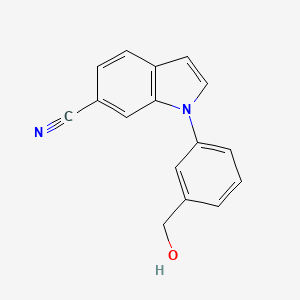
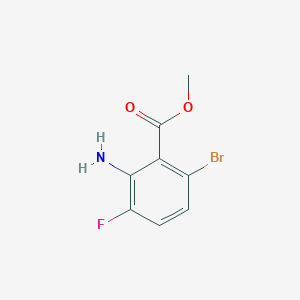

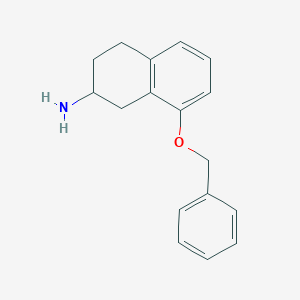
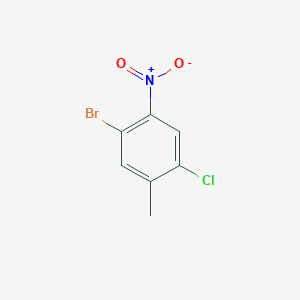



![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
